molecular formula C17H8Cl2F3N5S B2493035 3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 251096-58-9

3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2493035
CAS No.: 251096-58-9
M. Wt: 442.24
InChI Key: JLLFVMCZYYQSHT-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine is a member of pyrimidines.

Scientific Research Applications

1. Potential Antiasthma Agents

  • The compound has been studied for its potential as an antiasthma agent. In research using the human basophil histamine release assay, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors, indicating potential therapeutic applications in asthma treatment (Medwid et al., 1990).

2. Antimicrobial Applications

  • Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds were synthesized and tested for their antimicrobial activity. This research suggests potential applications in developing antimicrobial agents (El-Agrody et al., 2001).

3. Crystal Structure Analysis

  • Studies have focused on understanding the crystal structures of various [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, including those with 7-(4-chlorophenyl) moieties. This research is vital in comprehending the physical and chemical properties of these compounds for potential applications in material science and pharmaceuticals (Boechat et al., 2014).

4. Synthesis of Derivatives for Pharmacological Study

  • There have been efforts to synthesize various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, including those with 7-(4-chlorophenyl) groups, for further pharmacological evaluation. Such research could lead to the development of new therapeutic agents (Hassan, 2006).

5. Anticonvulsant Potential

  • Some [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives have been studied for their anticonvulsant properties, indicating potential applications in the treatment of epilepsy or related neurological disorders (Divate & Dhongade-Desai, 2014).

6. Synthesis of Indeno[2',1': 5,6] Pyrido[2,3- d ][1,2,4]triazolo[4,3- a ]pyrimidines

  • Research into the synthesis of specific [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those with chlorophenyl groups, contributes to the broader understanding of chemical synthesis techniques and the development of new compounds for various scientific applications (Stanovnik et al., 1987).

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3N5S/c18-11-3-1-9(2-4-11)13-5-6-23-15-25-16(26-27(13)15)28-14-12(19)7-10(8-24-14)17(20,21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLFVMCZYYQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine
Reactant of Route 6
3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine

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